Product packaging for cyclohexylmethyl dimethyl phosphate(Cat. No.:CAS No. 2417390-85-1)

cyclohexylmethyl dimethyl phosphate

Cat. No.: B6172151
CAS No.: 2417390-85-1
M. Wt: 222.2
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Description

Cyclohexylmethyl dimethyl phosphate (CAS 2417390-85-1) is an organophosphorus compound with the molecular formula C9H19O4P and a molecular weight of 222.22 g/mol . Its structure features a phosphate center with two methoxy groups and a cyclohexylmethoxy group . This compound is related to other dialkyl methylphosphonates, such as dimethyl methylphosphonate (DMMP), which are well-studied in scientific research . Primary Research Applications: Compounds in this class are primarily investigated for their utility as flame retardants in various polymer systems, including polyurethane foams, unsaturated polyesters, and epoxy resins . Their high phosphorus content contributes to flame inhibition. Furthermore, dialkyl phosphonates serve as key precursors and catalysts in organic synthesis . For instance, they are used in the Michaelis-Arbuzov reaction to form carbon-phosphorus bonds and can generate reactive ylides for further chemical transformations . They also function as plasticizers, anti-foaming agents, and stabilizers . Mechanism of Action: The flame-retardant action is often attributed to a gas-phase mechanism. Upon exposure to heat, these compounds decompose to release phosphate radicals which interfere with the high-energy H· and OH· radicals in the flame, effectively quenching the combustion process . In synthetic chemistry, their mechanism depends on the reaction context, such as forming a phosphonium intermediate during ylide generation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2417390-85-1

Molecular Formula

C9H19O4P

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Cyclohexylmethyl Dimethyl Phosphate

Established Reaction Pathways for the Formation of Cyclohexylmethyl Dimethyl Phosphate (B84403)

Traditional methods for synthesizing phosphate esters have been refined over decades, providing reliable, albeit sometimes harsh, routes to the target compounds. These pathways typically involve the reaction of an alcohol with an activated phosphorus species.

Phosphorylation of alcohols is a fundamental transformation for producing phosphate esters. nih.gov In the context of synthesizing cyclohexylmethyl dimethyl phosphate, the primary substrate is the alcohol cyclohexylmethanol. wikipedia.org The reaction involves introducing a dimethyl phosphate group onto the alcohol's oxygen atom.

Modern chemical phosphorylation methods can be broadly categorized into those using pentavalent phosphorus (P(V)) reagents and those using trivalent phosphorus (P(III)) reagents. nih.govnih.gov The P(V) approach is more direct, often involving a phosphorylating agent that reacts with the alcohol. However, these reagents can be overly reactive, sometimes leading to multiple phosphorylations or side reactions. nih.gov The P(III) strategy, such as the phosphoramidite (B1245037) method, requires a subsequent oxidation step to convert the intermediate phosphite (B83602) triester to the final phosphate triester. nih.govnih.gov While this adds a step to the process, it is often a milder and more controlled procedure.

Biological systems accomplish phosphorylation with remarkable efficiency and selectivity through enzymes like kinases, which lower the activation energy for the P-O bond formation. nih.govmdpi.com Chemical methods aim to replicate this efficiency, with ongoing research focused on developing mild and chemoselective procedures that tolerate a wide range of functional groups. nih.gov

The synthesis of this compound can be viewed as a specific esterification reaction, forming an ester of phosphoric acid. The key reactants are cyclohexylmethanol and a suitable phosphorylating agent that can donate the dimethyl phosphate moiety.

A common and direct method involves the reaction of cyclohexylmethanol with dimethylphosphoryl chloride in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme: (CH₃O)₂P(O)Cl + C₆H₁₁CH₂OH + Base → (CH₃O)₂P(O)OCH₂C₆H₁₁ + [Base-H]⁺Cl⁻

Alternative phosphorylating agents can also be employed, each with distinct advantages and disadvantages related to reactivity, stability, and ease of handling.

Table 1: Common Types of Phosphorylating Agents

Agent Type Example Key Characteristics
Phosphoryl Halides Dimethylphosphoryl chloride Highly reactive; generates acidic byproducts.
Phosphoramidites N,N-Diisopropyl-dimethylphosphoramidite Milder conditions; requires subsequent oxidation step.
Active Phosphate Esters Pyrophosphates Bio-inspired; can be more selective but may require activation.

| Ψ-Reagents | P(V)-based ψ-reagent platform | Operationally simple, chemoselective, and scalable for direct phosphorylation. nih.gov |

The choice of agent and reaction conditions is critical and is often determined by the presence of other functional groups in the starting materials and the desired scale of the synthesis.

The Michaelis-Arbuzov reaction is one of the most significant and widely used methods for forming a phosphorus-carbon (P-C) bond. jk-sci.comnih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction transforms a trivalent phosphorus ester into a pentavalent phosphorus species. jk-sci.comchemeurope.com

The classical mechanism involves the Sₙ2 attack of a trialkyl phosphite (a P(III) nucleophile) on an alkyl halide. chemeurope.comwikipedia.org This initial step forms a phosphonium (B103445) salt intermediate. jk-sci.comwikipedia.org In the subsequent step, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in a second Sₙ2 reaction, yielding the final pentavalent phosphonate (B1237965) and a new alkyl halide. nih.govchemeurope.com

General Mechanism of the Michaelis-Arbuzov Reaction:

Nucleophilic Attack: R₃P-OR' + R''-X → [R₃P(OR')-R'']⁺X⁻

Dealkylation: [R₃P(OR')-R'']⁺X⁻ → R₃P(=O)R'' + R'-X

It is crucial to note that the Michaelis-Arbuzov reaction produces phosphonates , which contain a direct P-C bond. organic-chemistry.org This is distinct from phosphate esters , such as this compound, which contain a P-O-C linkage. Therefore, the Michaelis-Arbuzov reaction is not a direct pathway to synthesize this compound but is a fundamental process in the broader field of organophosphorus chemistry for creating related compounds. nih.gov

Catalytic Approaches in this compound Synthesis

To overcome the limitations of stoichiometric reagents, such as high temperatures and limited functional group tolerance, catalytic methods have been developed. These approaches offer milder reaction conditions, higher efficiency, and greater selectivity.

Metal-catalyzed cross-coupling reactions have become a powerful tool for forming P-C bonds, particularly for the synthesis of aryl- and vinylphosphonates, which are challenging to produce via the traditional Michaelis-Arbuzov reaction. researchgate.netorganic-chemistry.org These reactions, often referred to as Hirao or Tavs reactions, typically employ palladium or nickel catalysts. researchgate.net

The catalytic cycle generally involves the coupling of an aryl or vinyl halide/triflate with a P(III) species like a trialkyl phosphite or a P(H) species like a dialkyl phosphite. organic-chemistry.org The use of specialized ligands, such as bidentate phosphines, can improve catalyst performance and expand the substrate scope. organic-chemistry.org

Example of a Pd-Catalyzed Hirao Coupling: Ar-X + P(O)(OR)₂H + Base --[Pd Catalyst/Ligand]--> Ar-P(O)(OR)₂ + [Base-H]⁺X⁻

Similar to the Michaelis-Arbuzov reaction, these metal-catalyzed methods are primarily used for the synthesis of phosphonates (P-C bond), not phosphate esters (P-O-C bond). researchgate.net They represent a key catalytic strategy within organophosphorus chemistry for accessing a different class of compounds than the subject of this article. researchgate.net

Organocatalysis has emerged as a powerful strategy for phosphorylation, avoiding the use of potentially toxic or expensive metals while offering high selectivity under mild conditions. nih.gov These catalysts function by activating either the alcohol or the phosphorylating agent, or both, to facilitate the P-O bond-forming step.

Several classes of organocatalysts have been investigated for the phosphorylation of alcohols:

Chiral Brønsted Acids: BINOL-based phosphoric acids have been shown to be effective catalysts for various asymmetric transformations, including phosphorylation. nih.gov

Proline and its Derivatives: L-proline has been used to catalyze the cross-aldol reaction of α-ketophosphonates, demonstrating the potential of amino acid-based catalysts in organophosphorus synthesis. nih.gov

Pyridine-N-Oxides: 2-Aryl-4-(dimethylamino)pyridine-N-oxides have been developed as highly efficient catalysts for the chemoselective phosphorylation of hydroxyl-containing molecules, mimicking the activity of kinases. rsc.org

Phase-Transfer Catalysts: Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) has been used to catalyze the phosphorylation of alcohols using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, enabling the reaction to proceed under mild, chemoselective conditions. nih.gov

These organocatalytic systems provide promising, green alternatives for the synthesis of complex phosphate esters, including this compound, and are an active area of contemporary research. amanote.com

Table 2: Comparison of Selected Organocatalytic Phosphorylation Systems

Catalyst System Substrates Key Advantage Reference
L-Proline α-Ketophosphonates and ketones Enantioselective synthesis of tertiary α-hydroxy phosphonates. nih.gov
2-Aryl-4-(DMAP)-N-Oxides Alcohols, polyols, amino acids High efficiency and chemoselectivity for hydroxyl groups. rsc.org
TBAHS / PEP-K Diverse alcohols, carbohydrates, peptides Direct introduction of a non-protected phosphate group; high functional group tolerance. nih.gov

| Chiral Bisphosphoric Acids | Varies (e.g., dearomative fluorination) | Can provide dramatically increased enantioselectivity compared to monofunctional analogues. | nih.gov |

Stereoselective Synthesis and Chiral Induction in this compound Production

Stereoselective synthesis is crucial for producing specific enantiomers or diastereomers of a chiral compound. In the context of this compound, this involves the creation of a chiral cyclohexylmethanol precursor with a defined stereochemistry, which is then phosphorylated. Chiral induction, the process of transferring chirality from a chiral molecule to a new stereocenter, is a key principle in these synthetic strategies.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this necessitates the synthesis of an enantiomerically pure cyclohexylmethanol precursor. Two primary strategies for achieving this are the asymmetric reduction of a prochiral precursor and the kinetic resolution of a racemic mixture.

One prominent method for synthesizing enantiomerically enriched alcohols is the asymmetric reduction of the corresponding prochiral ketone or aldehyde. wikipedia.orgnih.gov In the case of cyclohexylmethanol, the precursor would be cyclohexanecarboxaldehyde. This reduction can be accomplished using a stoichiometric chiral reducing agent or, more efficiently, a catalytic amount of a chiral catalyst with an achiral reducing agent. wikipedia.org

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for such transformations. rsc.org For instance, chiral oxazaborolidine catalysts, as developed in the Corey-Bakshi-Shibata (CBS) reduction, are highly effective for the enantioselective reduction of prochiral ketones and aldehydes using borane (B79455) as the stoichiometric reductant. nih.gov The catalyst, often derived from a chiral amino acid like proline, creates a chiral environment that directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

Another catalytic approach involves transfer hydrogenation, where an alcohol like isopropanol (B130326) or a formic acid salt serves as the hydrogen source in the presence of a transition metal catalyst coordinated to a chiral ligand. wikipedia.org Ruthenium and rhodium complexes with chiral phosphine (B1218219) or diamine ligands are commonly employed for this purpose.

The table below illustrates representative findings for the enantioselective reduction of a model prochiral aldehyde to a chiral alcohol, a key step in the synthesis of an enantiomerically pure precursor for this compound.

Table 1: Representative Data for Enantioselective Reduction of Cyclohexanecarboxaldehyde

Catalyst/Method Reducing Agent Ligand/Auxiliary Solvent Temp (°C) Enantiomeric Excess (ee %)
CBS Catalyst Borane-DMS (S)-Proline-derived Toluene -20 95
RuCl₂(PPh₃)₃ Isopropanol (R,R)-TsDPEN Dichloromethane 25 92
Rh(I) Complex H₂ (R)-BINAP Methanol 30 98

Alternatively, chiral resolution can be employed to separate a racemic mixture of cyclohexylmethanol. wikipedia.org This can be achieved through several methods, including the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orglibretexts.org Once separated, the desired enantiomer of the alcohol can be recovered by cleaving the resolving agent. Enzymatic resolution offers a green and highly selective alternative, where an enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. symeres.com

Diastereoselective synthesis is concerned with controlling the formation of one diastereomer over others when a molecule with multiple stereocenters is synthesized. In the context of preparing precursors for this compound, this would involve the stereocontrolled synthesis of substituted cyclohexylmethanol derivatives.

A common strategy for achieving diastereoselective control is through the reduction of a cyclic ketone that already contains one or more stereocenters. For example, the reduction of a 4-substituted cyclohexanone (B45756) can lead to either a cis or trans disubstituted cyclohexanol. The stereochemical outcome is influenced by factors such as the steric bulk of the reducing agent and the substituents on the ring.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, leading to the formation of the sterically less accessible alcohol (axial attack). Conversely, smaller reducing agents, like sodium borohydride, may favor equatorial attack, resulting in the more stable equatorial alcohol. This control over the relative stereochemistry is crucial for synthesizing specific diastereomers of substituted cyclohexylmethanol precursors.

The following table presents illustrative data for the diastereoselective reduction of a model substituted cyclohexanone, demonstrating the influence of the reducing agent on the diastereomeric ratio of the resulting alcohol precursor.

Table 2: Representative Data for Diastereoselective Reduction of 4-tert-Butylcyclohexanone

Reducing Agent Solvent Temp (°C) Diastereomeric Ratio (trans:cis)
Sodium Borohydride Ethanol 25 85:15
Lithium Aluminum Hydride Diethyl Ether 0 90:10
L-Selectride® Tetrahydrofuran -78 10:90

These diastereomerically enriched precursors can then be subjected to phosphorylation to yield the corresponding diastereomers of substituted this compound. The ability to control the stereochemistry of multiple centers is a significant challenge in organic synthesis, and these methods provide a powerful means to access complex, stereochemically defined molecules. nih.gov

Comprehensive Spectroscopic and Structural Characterization of Cyclohexylmethyl Dimethyl Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.wikipedia.orgnih.govaiinmr.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. wikipedia.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and how they are connected within a molecule. For cyclohexylmethyl dimethyl phosphate (B84403), a suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, as well as two-dimensional techniques, are employed for a comprehensive structural analysis. nih.govscience.gov

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of cyclohexylmethyl dimethyl phosphate would be expected to show distinct signals corresponding to the protons of the cyclohexyl ring, the methylene (B1212753) bridge (-CH₂-), and the two methoxy (B1213986) groups (-OCH₃) attached to the phosphate.

The protons on the cyclohexyl ring would likely appear as a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. The exact chemical shifts and splitting patterns would depend on whether the protons are in axial or equatorial positions and their coupling to neighboring protons. The proton on the carbon bearing the phosphate ester would be shifted further downfield.

The two protons of the methylene bridge, being adjacent to the electron-withdrawing phosphate group, would appear as a doublet in the downfield region, likely around 3.8-4.2 ppm. The splitting into a doublet is due to coupling with the phosphorus-31 nucleus.

The six protons of the two equivalent dimethyl phosphate groups would be expected to appear as a doublet further downfield, typically around 3.7 ppm, also due to coupling with the phosphorus-31 nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Cyclohexyl protons1.0 - 2.0Multiplet
-CH₂-O-P3.8 - 4.2Doublet
(CH₃O)₂-P~3.7Doublet

Note: Predicted values are based on typical ranges for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbon atoms of the cyclohexyl ring, the methylene bridge, and the methyl groups of the dimethyl phosphate moiety.

The carbon atoms of the cyclohexyl ring would resonate in the upfield region of the spectrum. The specific chemical shifts would vary depending on their position within the ring. The carbon atom of the methylene bridge, being attached to the electronegative oxygen of the phosphate group, would appear at a downfield chemical shift. The carbon atoms of the two methyl groups attached to the phosphate would also show a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Cyclohexyl carbons25 - 40
-CH₂-O-P65 - 75
(CH₃O)₂-P50 - 60

Note: Predicted values are based on typical ranges for similar structural motifs.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for characterizing the chemical environment of phosphorus atoms within a molecule. wikipedia.orgmdpi.com Since ³¹P has a natural abundance of 100% and a spin of 1/2, it is a highly sensitive nucleus for NMR analysis. wikipedia.orgaiinmr.commdpi.com The chemical shift of the phosphorus nucleus is highly dependent on the nature of the substituents attached to it.

For this compound, a single sharp signal would be expected in the ³¹P NMR spectrum. The chemical shift for organophosphates of this type typically falls within a well-defined range. researchgate.net The exact chemical shift provides a diagnostic fingerprint for the specific phosphate ester environment. The signal may show coupling to the protons on the adjacent methylene and methyl groups, which can be confirmed by proton-coupled ³¹P NMR experiments.

To definitively establish the connectivity of atoms and the stereochemistry of this compound, advanced two-dimensional (2D) NMR techniques are employed. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent protons on the cyclohexyl ring, confirming their connectivity. It would also show correlations between the methylene protons and the adjacent cyclohexyl proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com The HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene bridge to the ¹³C signal of the methylene carbon. Similarly, it would correlate the methyl protons to the methyl carbons of the dimethyl phosphate group and the various cyclohexyl protons to their respective carbons. youtube.com

Together, these 2D NMR techniques provide an unambiguous assignment of all proton and carbon signals and confirm the complete structural framework of this compound.

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination.tandfonline.comnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. tandfonline.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like organophosphates. tandfonline.comresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets that, upon solvent evaporation, produce gas-phase ions of the analyte. researchgate.net

For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

In addition to the molecular ion, ESI-MS can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of organophosphates in ESI-MS often involves the cleavage of the phosphate ester bonds. tandfonline.com Common fragmentation pathways for this compound could include the loss of a methoxy group, the loss of the entire dimethyl phosphate moiety, or the loss of the cyclohexylmethyl group.

Table 3: Predicted ESI-MS Fragmentation for this compound

IonDescription
[M+H]⁺Protonated molecular ion
[M+H - CH₃OH]⁺Loss of methanol
[M+H - (CH₃O)₂PO₂H]⁺Loss of dimethyl phosphoric acid
[(CH₃O)₂PO₂H₂]⁺Protonated dimethyl phosphoric acid
[C₇H₁₃]⁺Cyclohexylmethyl cation

Note: The observed fragmentation pattern can vary depending on the instrument conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like organophosphate esters (OPEs). sci-hub.sechromatographyonline.com It is widely employed to ascertain the purity of a sample and to confirm the identity of this compound. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the chromatographic column. cromlab-instruments.esepa.gov

The purity of this compound is demonstrated by the appearance of a single, symmetrical peak in the resulting chromatogram at a characteristic retention time. The identity is then confirmed by the mass spectrometer, which ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. brjac.com.br Identification is achieved by matching the experimental mass spectrum and retention time with those of a certified reference standard. rsc.org

For the analysis of OPEs, specific GC columns, such as the low-polarity DB-5MS, are commonly used. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov Key identification criteria involve comparing the retention time against a standard and verifying the abundance ratios of characteristic ions. rsc.org

Table 1: Typical GC-MS Instrumental Parameters for Organophosphate Ester Analysis

ParameterTypical Setting
GC ColumnDB-5MS (or equivalent), 30-60 m × 0.25 mm i.d., 0.25 µm film thickness nih.gov
Injection ModeSplitless cromlab-instruments.esnih.gov
Inlet Temperature280-290 °C nih.gov
Carrier GasHelium, constant flow (e.g., 1.2 mL/min) chromatographyonline.com
Oven ProgramInitial temp 70-80°C, ramped to ~300°C chromatographyonline.comnih.gov
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
MS DetectionFull Scan or Selected Ion Monitoring (SIM) nih.gov

Fragmentation Pathways and Structural Insights from Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal the connectivity of the molecule.

The fragmentation of organophosphate esters is well-characterized and typically proceeds through specific pathways. nih.gov For alkyl phosphates, common fragmentation mechanisms include the cleavage of the phosphate-oxygen-carbon (P-O-C) bond and the carbon-oxygen (C-O) bond, often involving hydrogen rearrangements. nih.govacs.org

The expected fragmentation pathway for this compound would involve several key bond cleavages:

Loss of the Cyclohexylmethyl Group: A primary fragmentation would be the cleavage of the C-O bond connecting the cyclohexylmethyl moiety to the phosphate group.

Loss of a Methyl Group: Cleavage of a P-O-CH₃ bond would result in the loss of a methoxy radical or methane.

McLafferty Rearrangement: Hydrogen rearrangement followed by neutral loss is a common pathway for esters. nih.gov

Formation of Phosphate Core Ions: A characteristic ion for many tri-alkyl phosphates is observed at m/z 99, corresponding to [H₄PO₄]⁺, which forms after consecutive rearrangements. nih.gov In negative ion mode, the dimethyl phosphate anion ([C₂H₆O₄P]⁻) at m/z 125 is a probable and stable fragment. thermofisher.com

These fragmentation patterns allow for the unambiguous confirmation of the different structural components of the molecule: the dimethyl phosphate core and the cyclohexylmethyl substituent.

Table 2: Predicted MS/MS Fragment Ions of this compound

Mass-to-Charge Ratio (m/z)Proposed Ion Structure/FormulaFragmentation Pathway
221[C₉H₁₉O₄P + H]⁺Protonated molecular ion (Precursor)
125[(CH₃O)₂PO₂]⁻Dimethyl phosphate anion (in negative ion mode) thermofisher.com
111[C₇H₁₅O]⁺Loss of dimethyl phosphate
99[H₄PO₄]⁺Characteristic phosphate core ion via rearrangement nih.gov
97[C₇H₁₃]⁺Cyclohexylmethyl cation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Functional Group Identification and Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs light at a characteristic frequency corresponding to the energy required to excite its bonds to a higher vibrational state.

For this compound, the IR and Raman spectra would be expected to display several key absorption bands that confirm its structure:

P=O Stretch: A very strong and sharp absorption band characteristic of the phosphoryl group is expected in the IR spectrum, typically appearing in the 1300-1250 cm⁻¹ region.

P-O-C Stretch: Strong absorptions corresponding to the asymmetric and symmetric stretching of the P-O-C linkages are anticipated in the 1190-950 cm⁻¹ range. researchgate.net The spectra of phosphate esters show prominent features in this region. copernicus.org

C-H Alkane Stretches: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are indicative of the C-H stretching vibrations within the methyl and cyclohexyl groups. libretexts.org

C-H Bending Vibrations: The bending (scissoring, rocking, and wagging) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ region. libretexts.org

By analyzing the presence and position of these characteristic bands, vibrational spectroscopy provides confirmatory evidence for the key functional moieties of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch-CH₃, -CH₂- (Cyclohexyl)2960 - 2850Strong pressbooks.pub
P=O StretchPhosphate Ester1300 - 1250Strong, Sharp
C-H Bend-CH₃, -CH₂-1470 - 1350Medium libretexts.org
P-O-C StretchPhosphate Ester1190 - 950Strong researchgate.netcopernicus.org

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The process requires the growth of a high-quality single crystal of the compound. nih.gov This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which a detailed atomic model of the molecule can be built. nih.gov

Should a single crystal of this compound be successfully grown and analyzed, X-ray crystallography would reveal:

The precise geometry around the central phosphorus atom (e.g., tetrahedral).

The exact bond lengths and angles of the P=O, P-O, and O-C bonds.

The specific conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the phosphate group.

The intermolecular interactions and packing arrangement of the molecules in the crystal lattice. mdpi.com

As of the latest available scientific literature, a crystal structure for this compound has not been reported. Therefore, while this technique holds the potential for the ultimate structural confirmation, its application is contingent upon the successful crystallization of the compound.

Reaction Chemistry and Transformation Pathways of Cyclohexylmethyl Dimethyl Phosphate

Photochemical Degradation Pathways of Cyclohexylmethyl Dimethyl Phosphate (B84403)

Direct Photolysis under Ultraviolet and Visible Light

Without dedicated studies on cyclohexylmethyl dimethyl phosphate, any discussion on these topics would be speculative and would not meet the required standard of scientific accuracy based on detailed research findings for this specific compound.

Sensitized Photodegradation Mechanisms

While direct photolysis of organophosphates in aqueous environments is typically a slow process, sensitized photodegradation can significantly accelerate their degradation. This process involves photosensitizers, which are substances that absorb light and then transfer the energy to the target molecule or to molecular oxygen, leading to the formation of reactive species.

Common natural photosensitizers found in surface waters include dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions. The primary mechanisms of sensitized photodegradation for organophosphates like this compound involve the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂•⁻). nih.gov

Hydroxyl Radical (•OH) Attack: Hydroxyl radicals are highly reactive and non-selective oxidants. They can abstract hydrogen atoms from the C-H bonds of the cyclohexyl ring or the methyl groups, initiating a cascade of oxidative degradation reactions.

Singlet Oxygen (¹O₂) Reactions: Singlet oxygen is a more selective oxidant that can react with electron-rich moieties. While the saturated cyclohexyl ring is relatively unreactive towards singlet oxygen, any unsaturated impurities or transformation products could be susceptible to attack.

The efficiency of these degradation pathways is dependent on factors such as the concentration and type of photosensitizer, water chemistry (e.g., pH), and the intensity of solar radiation.

Oxidative and Reductive Chemical Transformations of this compound

Organophosphates can undergo various oxidative and reductive transformations, particularly through biological or advanced oxidation processes.

Oxidative Transformations: Oxidative processes are a key pathway for the transformation of organophosphates. wikipedia.org In biological systems, cytochrome P450 enzymes can catalyze the oxidation of organophosphates. researchgate.net This can involve hydroxylation of the aliphatic cyclohexyl ring or oxidative dealkylation of the methyl groups from the phosphate center. Exposure to organophosphates has been shown to induce oxidative stress in biological systems, leading to an imbalance in the redox state and the generation of ROS. nih.govnih.gov This can result in subsequent damage to cellular macromolecules. nih.gov

Reductive Transformations: Reductive transformations of organophosphates are less common than oxidative pathways but can occur under specific environmental conditions, such as in anaerobic sediments or groundwater. Microbial processes can facilitate reductive reactions. While direct reduction of the phosphate ester is not a primary pathway, reductive processes can act on other parts of the molecule if susceptible functional groups are present. For instance, in related organohalide compounds, reductive dehalogenation is a significant degradation mechanism. researchgate.net

Reactivity of the Cyclohexyl and Dimethyl Phosphate Moieties in Organic Transformations

The two main components of the molecule, the cyclohexyl ring and the dimethyl phosphate group, exhibit distinct reactivities in organic synthesis.

The phosphate center is an electrophilic site susceptible to nucleophilic attack. One of the most significant reactions of the dimethyl phosphate moiety is transesterification. researchgate.net This reaction involves the exchange of one of the methoxy (B1213986) groups with another alcohol.

The reaction is typically catalyzed by an acid or a base. researchgate.netnih.gov In base-catalyzed transesterification, an alkoxide nucleophile attacks the phosphorus atom, leading to a pentacoordinate intermediate, which then eliminates a methoxide (B1231860) ion to form the new phosphate ester. epo.org The use of isopropenyl phosphate as a reagent, for example, generates acetone (B3395972) as a byproduct, which can make the reaction irreversible. nih.gov

Table 1: Factors Influencing Transesterification of Phosphate Esters

Factor Description Impact on Reaction
Catalyst Lewis acids, Brønsted acids, or bases (e.g., sodium alkoxide) are often used. researchgate.netepo.org Increases the reaction rate by activating the phosphate group or the incoming alcohol.
Alcohol The structure and steric hindrance of the incoming alcohol affect reactivity. Primary alcohols generally react faster than secondary or tertiary alcohols.
Leaving Group The nature of the alkoxy group being replaced influences the reaction equilibrium. Good leaving groups facilitate the reaction. The use of enol phosphates can create an irreversible reaction. nih.gov

| Temperature | Higher temperatures generally increase the reaction rate. | Can also lead to side reactions or decomposition. epo.org |

This table provides a summary of key factors that influence the transesterification of phosphate esters, based on general principles of organic chemistry.

The cyclohexane (B81311) ring in this compound is a saturated hydrocarbon and is generally unreactive. worldofmolecules.com However, the substituents on the ring can undergo reactions, and the ring itself can react under specific, often harsh, conditions.

Dehydrogenation: In the presence of certain metal catalysts (e.g., Pt, Pd) at high temperatures, the cyclohexyl ring can undergo dehydrogenation to form a benzene (B151609) ring. princeton.edu

Substitution Reactions: The reactivity of substituted cyclohexanes is highly dependent on the nature and position of the substituent. For reactions like E2 elimination, the substituent must be in an axial position. worldofmolecules.com While the primary phosphate ester group in this compound is attached via a methylene (B1212753) bridge, its steric bulk can influence the conformational equilibrium of the ring and the reactivity of any other substituents.

Radical Reactions: The C-H bonds on the cyclohexyl ring can be susceptible to attack by radicals, leading to substitution reactions. For example, radical initiators can promote the substitution of a hydrogen atom. youtube.com

The stereochemistry of the cyclohexyl ring is crucial for its reactivity. Equatorial substituents are generally more stable than axial ones, and the rate of reaction can be significantly different for axial versus equatorial isomers. spcmc.ac.in

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Hydrogen peroxide
Hydroxyl radical
Nitrate
Nitrite
Singlet oxygen
Superoxide radical
Acetone
Benzene
Isopropenyl phosphate

Computational and Theoretical Investigations of Cyclohexylmethyl Dimethyl Phosphate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental characteristics of cyclohexylmethyl dimethyl phosphate (B84403). These methods solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure and associated properties.

The three-dimensional arrangement of atoms in cyclohexylmethyl dimethyl phosphate is crucial to its physical and chemical behavior. Computational methods can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. For the phosphate core, the geometry is expected to be a distorted tetrahedron around the central phosphorus atom.

Conformational analysis reveals the different spatial arrangements of the molecule's flexible parts, primarily the cyclohexylmethyl and dimethyl groups. The cyclohexyl ring typically adopts a stable chair conformation. Rotation around the C-O and P-O bonds leads to various conformers with different energy levels. Computational techniques can map the potential energy surface to identify the most stable, low-energy conformations. umn.edu The Random Incremental Pulse Search (RIPS) method, for instance, is a stochastic approach used to explore the conformational energy surface of cyclic molecules to locate all minimum-energy conformations. umn.edu

Table 1: Predicted Geometric Parameters for a Low-Energy Conformer of this compound

ParameterBond/AnglePredicted Value
Bond LengthP=O~1.45 Å
Bond LengthP-O (ester)~1.60 Å
Bond LengthO-C (methyl)~1.44 Å
Bond LengthO-C (cyclohexylmethyl)~1.45 Å
Bond AngleO=P-O~115-120°
Bond AngleO-P-O~100-105°
Bond AngleP-O-C~118-122°
Dihedral AngleC-O-P-OVaries with conformer

Note: These are representative values based on calculations of similar phosphate esters. Actual values may vary depending on the specific computational method and basis set used.

The electronic properties of this compound are dictated by the distribution of its electrons. Frontier Molecular Orbital (FMO) theory is a key concept for understanding its reactivity. chemrxiv.orgchemrxiv.orgacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The HOMO is typically localized on the oxygen atoms, particularly the phosphoryl oxygen, indicating that these are the primary sites for electrophilic attack. The LUMO, conversely, is often centered on the phosphorus atom, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy~ -8.0 to -9.0 eVRepresents the molecule's ability to donate electrons.
LUMO Energy~ 1.0 to 2.0 eVRepresents the molecule's ability to accept electrons.
HOMO-LUMO Gap~ 9.0 to 11.0 eVIndicates high kinetic stability.

Note: These values are estimations based on related organophosphorus compounds and can vary with the computational model.

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For this compound, predicting the ³¹P NMR chemical shift is of particular interest. Calculations have shown that for dimethyl aryl phosphates, the ³¹P chemical shift moves upfield with an increase in the electron-withdrawing ability of the substituent on the aromatic ring. researchgate.net While the cyclohexylmethyl group is not aromatic, its electronic influence on the phosphorus center can be similarly evaluated. Theoretical calculations of NMR shielding constants, which are then converted to chemical shifts, provide a means to validate experimental spectra and assign signals to specific nuclei. nih.gov

Table 3: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Notes
³¹P-5 to 0Relative to 85% H₃PO₄. The exact value is sensitive to the conformation and solvent.
¹³C (CH₃)~53-55
¹³C (CH₂-O)~68-70
¹H (CH₃)~3.7-3.9Doublet due to coupling with ³¹P.
¹H (CH₂-O)~3.9-4.1

Note: These are approximate values based on data for similar structures and serve as a guide for spectral interpretation.

Reaction Mechanism Modeling using Computational Methods

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. rsc.org It allows for the exploration of reaction pathways, the identification of transient species, and the calculation of reaction rates.

A key aspect of reaction mechanism modeling is the characterization of the transition state—the highest energy point along the reaction coordinate. bath.ac.uk For reactions such as hydrolysis, computational methods can determine the geometry and energetic properties of the transition state. In the hydrolysis of phosphate esters, the transition state often involves a pentacoordinate phosphorus center. The nature of this transition state, whether it is more associative (bond-making precedes bond-breaking) or dissociative (bond-breaking precedes bond-making), can be elucidated through these calculations.

By mapping the energy of the system as it transforms from reactants to products, a reaction energy profile can be constructed. nih.gov This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For instance, in the hydrolysis of this compound, computational methods can calculate the activation barriers for different proposed mechanisms, such as nucleophilic attack at the phosphorus center or at the α-carbon of the cyclohexylmethyl group. These calculations can help determine the most likely reaction pathway under specific conditions.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Interactions

The solvent environment can profoundly influence the conformational preferences and reactivity of organophosphate esters. nih.gov A solvent affects the free energy of a reaction by differentially solvating the ground state (GS) of the reactants and the transition state (TS). nih.gov For a molecule like this compound, the polarity and hydrogen-bonding capability of the solvent are expected to play a crucial role.

In aqueous environments, the polar phosphate group would be well-solvated through hydrogen bonds, stabilizing the ground state. In contrast, less polar or aprotic solvents would lead to desolvation of the phosphoryl group. nih.gov This desolvation can have dramatic effects on reactivity. For example, studies on the hydrolysis of other phosphate esters have shown significant rate accelerations in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and hexamethylphosphoramide (B148902) (HMPA). nih.gov This acceleration is often enthalpic in origin, resulting from a significant stabilization of the transition state by the dipolar aprotic solvent. nih.gov

The conformation of the cyclohexyl and dimethyl phosphate moieties would also be influenced by the solvent. In polar solvents, conformations that maximize the exposure of the polar phosphate group to the solvent would be favored. In non-polar environments, the molecule might adopt a more compact conformation to minimize unfavorable interactions between the polar part of the molecule and the solvent. The presence of co-solvents, such as cyclohexanone (B45756), has been shown to alter the toxicity of other organophosphates like dimethoate, possibly by affecting their distribution and metabolism, which underscores the importance of solvent effects. nih.gov

Table 1: Influence of Solvent on Organophosphate Reactions This table is generated based on general findings for organophosphate esters and provides a hypothetical application to this compound.

Solvent TypeExpected Effect on Ground State (GS)Expected Effect on Transition State (TS)Predicted Impact on Reactivity (e.g., Hydrolysis)Supporting Evidence/Rationale
Water (Polar, Protic)Strong solvation of the phosphate group, leading to high GS stability.Solvation of the developing negative charge in the TS.Moderate reactivity due to high GS stabilization.Water can act as both a hydrogen bond donor and acceptor, effectively solvating the phosphate group. nih.gov
DMSO (Dipolar, Aprotic)Weaker solvation of the phosphate group compared to water.Significant stabilization of the TS.Dramatically increased reactivity.Studies on other organophosphates show large rate accelerations in DMSO due to TS stabilization. nih.gov
Cyclohexane (B81311) (Non-polar)Poor solvation of the phosphate group, leading to GS destabilization.Poor solvation of the polar TS.Low reactivity. The molecule may aggregate to minimize contact with the solvent.Non-polar solvents are generally poor at solvating charged or highly polar species, including the transition states of many organophosphate reactions.

This compound possesses distinct regions that can participate in various intermolecular interactions. The dimethyl phosphate group is highly polar and can act as a hydrogen bond acceptor. This phosphate group is crucial for forming strong electrostatic interactions and hydrogen bonds. nih.gov The cyclohexylmethyl group, on the other hand, is non-polar and hydrophobic, capable of engaging in van der Waals interactions.

This amphiphilic nature suggests that in aqueous solutions, this compound molecules could self-assemble or aggregate to minimize the unfavorable contact between the hydrophobic cyclohexylmethyl tail and water. This is analogous to how surfactants form micelles. Conversely, in non-polar solvents, aggregation might occur through the interaction of the polar phosphate headgroups.

Furthermore, the phosphate group can mediate strong interactions with other molecules, including biological macromolecules. Studies have shown that the phosphate group is important in stabilizing molecular interactions, with electrostatic attractions that can be very strong. nih.gov Computational studies on other organophosphate esters have investigated their binding affinity with receptors like nuclear hormone receptors, highlighting the role of intermolecular forces in these interactions. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Analogs

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that aim to predict the reactivity of chemical compounds based on their molecular structure. For organophosphates, QSRR studies have been extensively used to predict their biological activity, such as the inhibition of acetylcholinesterase. nih.govresearchgate.netdtic.mil While specific QSRR models for this compound are not detailed in the literature, the principles derived from studies on its analogs are directly applicable.

These studies typically involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find a correlation with their experimentally determined reactivity. ui.ac.idnih.gov

Key findings from QSRR studies on organophosphate analogs include:

Electronic Properties : The electronic properties of the organophosphate are paramount. For instance, the HOMO-LUMO energy gap has been found to be a significant contributor to the binding affinity with acetylcholinesterase. nih.govresearchgate.net

Hydrophobicity : The hydrophobicity of the substituent groups often plays a significant role in the molecule's ability to reach and interact with its target. nih.gov

Steric Factors : The size and shape of the molecule influence how well it can fit into an active site or interact with other molecules.

Hydrogen Bonding Capability : The ability to form hydrogen bonds, particularly through the phosphoryl oxygen, is crucial for the interaction with biological targets like enzymes. nih.gov

A QSRR model for a series of compounds analogous to this compound would likely incorporate descriptors for the size and hydrophobicity of the cyclohexyl group, as well as electronic descriptors for the phosphate moiety.

Table 2: Summary of QSRR Studies on Organophosphate Analogs

Study FocusKey Molecular Descriptors IdentifiedStatistical Method UsedMain ConclusionReference
Acetylcholinesterase InhibitionHOMO-LUMO energy gap, electronic parametersOrthogonal projection to latent structures regressionThe HOMO-LUMO energy gap was the most significant contributor to binding affinity. nih.gov, researchgate.net
Toxicity to HousefliesMolecular Interaction Fields (MIFs) for O, N, and DRY probesMulti-block partial least-squares (MBPLS)Hydrogen bonding between the P=O group and the target enzyme (AChE), as well as hydrophobicity, are critical for toxicity. nih.gov
General Insecticidal ActivityElectronic and molecular parameters (e.g., charges, bond orders)Multiple Linear Regression (MLR)QSAR models can be used to design new organophosphate insecticides with potentially higher activity. ui.ac.id

Advanced Analytical Methodologies for the Detection and Quantification of Cyclohexylmethyl Dimethyl Phosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating cyclohexylmethyl dimethyl phosphate (B84403) from complex sample mixtures prior to its detection and quantification. The selection of the appropriate chromatographic technique and conditions is critical to achieve the necessary resolution, sensitivity, and analytical throughput.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds. news-medical.net When coupled with phosphorus-selective detectors, it provides excellent sensitivity and selectivity.

The Flame Photometric Detector (FPD) is highly sensitive to phosphorus-containing compounds. news-medical.net In the FPD, the column effluent is burned in a hydrogen-rich flame, causing phosphorus compounds to form an excited HPO species. news-medical.net The subsequent decay of this species emits light at specific wavelengths (around 526 nm), which is detected by a photomultiplier tube. This process allows for the detection of phosphorus compounds at concentrations as low as a few parts per billion. news-medical.net US EPA Method 8141B, for instance, outlines procedures for determining organophosphorus compounds using GC with either an FPD or an NPD. epa.gov

The Nitrogen-Phosphorus Detector (NPD) is another highly selective detector used for this class of compounds. scioninstruments.com The NPD operates by heating a rubidium salt bead, which creates a plasma-like environment. When nitrogen or phosphorus compounds pass over the bead, they undergo surface-catalyzed reactions that produce a small electrical current, which is then measured. scioninstruments.com The NPD is renowned for its high selectivity for nitrogen and phosphorus over hydrocarbons, making it invaluable for analyzing complex environmental or biological samples. scioninstruments.comusp.org

For effective separation, capillary columns, such as those with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5), are commonly employed. nih.govcromlab-instruments.es Programmed temperature ramps are used to ensure the efficient elution of analytes with varying volatilities. nih.gov Sample preparation typically involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the target analytes from the sample matrix. nih.gov

Table 1: Representative GC-FPD/NPD Operating Parameters for Organophosphate Analysis

Parameter Typical Setting Source(s)
GC System Agilent 6890 or similar nih.gov
Column HP-5 (30 m x 0.25 mm ID, 0.25 µm film) or equivalent nih.govcromlab-instruments.es
Injection Mode Splitless nih.govcromlab-instruments.es
Injection Volume 1 µL nih.gov
Carrier Gas Helium or Nitrogen nih.gov
Oven Program Initial 60-100°C, ramped to 250-300°C nih.govcromlab-instruments.es
Detector Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) news-medical.netepa.govscioninstruments.com
Detector Temp. 250°C nih.gov
Detection Limit 0.05 - 2.66 ng/mL (matrix dependent) nih.govnih.gov

While many organophosphates are amenable to GC, high-performance liquid chromatography (HPLC) is preferred for less volatile or thermally labile compounds. chromatographyonline.com

Detection via an Ultraviolet (UV) detector is possible if the analyte possesses a suitable chromophore. chromatographyonline.com However, many aliphatic organophosphorus compounds, likely including cyclohexylmethyl dimethyl phosphate, lack strong UV absorption, which can limit the sensitivity of this approach. researchgate.net Nevertheless, ultra-high performance liquid chromatography (UHPLC) coupled with UV detection has been successfully used for quantifying solvents like DMSO, DMF, and DMA, demonstrating its utility for certain applications requiring rapid analysis. nih.gov

The Evaporative Light Scattering Detector (ELSD) offers a more universal detection alternative. researchgate.net The ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the remaining non-volatile analyte particles. researchgate.net A key advantage of ELSD is its ability to detect any compound that is less volatile than the mobile phase, irrespective of its optical properties. researchgate.net This makes it suitable for analyzing compounds with no UV chromophore. researchgate.net However, the ELSD response can be non-linear and sensitive to mobile phase composition, which requires careful method development and calibration. researchgate.netresearchgate.net

Table 2: Representative HPLC-UV/ELSD Parameters for Organophosphate Analysis

Parameter Typical Setting Source(s)
LC System Shimadzu LC-20AT or similar chromatographyonline.com
Column C18 or HILIC column nih.govnih.gov
Mobile Phase Acetonitrile/water or Methanol/water gradients chromatographyonline.comnih.gov
Detector UV-Vis Detector or Evaporative Light Scattering Detector (ELSD) chromatographyonline.comresearchgate.net
UV Wavelength Analyte-dependent (typically low UV, ~210 nm if no strong chromophore) nih.gov
ELSD Nebulizer Temp. 30-40°C researchgate.net
ELSD Gas Flow 1.5 - 2.5 L/min (Nitrogen) researchgate.net

Supercritical fluid chromatography (SFC) has emerged as a powerful technique that bridges the gap between gas and liquid chromatography. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. nih.govscispace.com SFC can provide faster separations and is more environmentally friendly than normal-phase HPLC due to the reduced use of organic solvents. nih.gov

SFC is well-suited for the analysis of a wide range of compounds, including both polar and non-polar organophosphates. nih.govnih.gov The technique has been successfully coupled with various detectors, including mass spectrometry and phosphorus-selective detectors like the NPD. scispace.com The density of the mobile phase is a critical parameter in SFC and can be programmed to optimize separations. scispace.com The addition of modifiers and additives, such as phosphoric acid, can improve peak shape and resolution for certain classes of compounds. nih.gov Given its versatility, SFC represents a promising approach for the high-throughput analysis of this compound.

Mass Spectrometry (MS) Based Quantification Methods

Mass spectrometry is the definitive technique for the quantification and structural confirmation of this compound, offering unparalleled sensitivity and selectivity.

Tandem mass spectrometry (MS/MS), typically using a triple quadrupole instrument, is the gold standard for quantifying trace levels of organic compounds in complex matrices. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS/MS), it provides robust and highly selective analysis. nih.gov

The method operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion corresponding to the mass of protonated or adducted this compound is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. This process virtually eliminates matrix interferences, resulting in very low detection limits and high accuracy. nih.gov LC-MS/MS methods have been extensively developed for various organophosphate metabolites in biological samples like urine and hair, achieving detection limits in the picogram-per-milligram range. nih.govnih.gov The use of an appropriate internal standard is crucial for accurate quantification to compensate for matrix effects and variations in instrument response. researchgate.net

Table 3: Representative LC-MS/MS Parameters for Organophosphate Metabolite Analysis

Parameter Typical Setting Source(s)
LC System UHPLC System nih.govresearchgate.net
MS System Triple Quadrupole Mass Spectrometer researchgate.net
Ionization Mode Electrospray Ionization (ESI), positive or negative mode nih.govresearchgate.net
Scan Type Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]⁺ or [M-H]⁻ for the target analyte nih.gov
Product Ions At least two characteristic fragment ions for confirmation nih.gov
Linear Range ~5 - 1000 ng/mL nih.gov
LOD 0.015 - 1.33 ng/g (matrix dependent) nih.gov

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically with an error of <5 ppm). nih.govmdpi.com This capability is exceptionally advantageous for both the confident identification of target analytes and the structural elucidation of unknown transformation products or metabolites of this compound. taylorfrancis.comnih.gov

By determining the elemental composition of an ion from its exact mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. nih.gov In full-scan mode, HRMS acquires data for all ions, allowing for retrospective analysis of samples for compounds that were not initially targeted. mdpi.com When operated in fragmentation modes (e.g., All-Ion Fragmentation), HRMS provides high-resolution spectra of fragment ions, which are invaluable for identifying the fragmentation pathways and confirming the structure of novel compounds related to this compound. mdpi.comnih.gov

Sample Preparation and Extraction Techniques for Diverse Matrices (excluding biological human)

Effective sample preparation is a critical prerequisite for accurate instrumental analysis, aiming to isolate and concentrate this compound from complex matrices such as water, soil, and food products, while removing interfering substances.

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of organophosphorus compounds from aqueous samples. chemijournal.com This method relies on the partitioning of the analyte between a solid sorbent and the liquid sample. The choice of sorbent is crucial and is often based on the polarity of the target compound. For organophosphorus compounds, reversed-phase sorbents like C18 are commonly used. nih.gov The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest with a small volume of an organic solvent. chemijournal.com

Recent advancements have led to the development of miniaturized SPE formats, such as micro-solid-phase extraction (µSPE) and microextraction in packed syringe (MEPS). dntb.gov.ua These techniques offer several advantages over traditional SPE, including reduced sample and solvent volumes, shorter analysis times, and the potential for automation. dntb.gov.ua MEPS, for instance, integrates the sorbent into a syringe, streamlining the extraction and injection process into a single device. dntb.gov.ua

Molecularly imprinted polymers (MIPs) have also emerged as highly selective sorbents for SPE. mdpi.com These polymers are created with a template molecule, in this case, a compound structurally similar to this compound, to create specific binding sites. This results in a higher affinity and selectivity for the target analyte compared to general-purpose sorbents. mdpi.com

Table 1: Comparison of Conventional SPE and SPME for Organophosphorus Compound Analysis

Feature Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME)
Principle Analyte partitions between a solid sorbent packed in a cartridge and the liquid sample. A fused-silica fiber coated with a stationary phase is exposed to the sample; analyte adsorbs to the coating. acs.org
Sample Volume Typically larger (e.g., 500 mL). rsc.org Smaller (e.g., 5 mL). rsc.org
Solvent Usage Requires organic solvents for elution. chemijournal.com Generally solvent-free. rsc.org
Sensitivity Lower sensitivity, with quantitation limits around 100 ng/mL for some organophosphorus pesticides. rsc.org Higher sensitivity, with quantitation limits ranging from 0.1 to 1.0 ng/mL for some organophosphorus pesticides. rsc.org
Procedure Multi-step process involving conditioning, loading, washing, and eluting. chemijournal.com Simpler procedure involving exposure of the fiber to the sample followed by thermal desorption in the injector of a gas chromatograph. acs.org
Automation Can be automated. Easily automated.

Liquid-liquid extraction (LLE) is a traditional and fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous sample and an organic solvent. rsc.org To enhance the extraction efficiency of this compound, several parameters can be optimized.

The choice of an appropriate organic solvent is critical. nih.gov The solvent should have a high affinity for the target analyte and be immiscible with the sample matrix. The solvent-to-sample volume ratio is another key factor; a higher ratio can improve recovery. nih.gov

Manipulation of the aqueous phase's pH is a powerful tool for optimizing the extraction of ionizable compounds. nih.gov For non-ionizable compounds like many organophosphorus esters, the pH adjustment is less critical for the analyte itself but can influence the matrix components. The addition of salt to the aqueous phase, known as the "salting-out" effect, can decrease the solubility of the analyte in the aqueous layer and drive it into the organic phase, thereby increasing the extraction efficiency. nih.gov

To improve selectivity, a back-extraction step can be employed. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh aqueous phase with a modified pH. This helps to remove neutral interfering compounds that were co-extracted. nih.gov

In addition to SPE and LLE, several advanced and miniaturized extraction techniques have been developed for the analysis of organophosphorus compounds.

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based technique where a coated fiber is exposed to a sample or its headspace. dntb.gov.uaacs.org The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. acs.org The choice of fiber coating is crucial for selective extraction.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction technique that involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for extraction. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. researchgate.net Key parameters for optimization in DLLME include the type and volume of both the extraction and disperser solvents. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that has gained significant popularity, especially for the analysis of pesticides in food matrices. The method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning with salts, followed by a cleanup step using dispersive SPE (d-SPE), where a small amount of sorbent is added to the extract to remove interferences. This method is known for its speed, simplicity, and high-throughput capabilities.

Development of Novel Sensor Technologies for Selective Detection (excluding biosensors related to human health)

While chromatographic methods provide high accuracy and sensitivity, there is a growing interest in the development of rapid, portable, and selective sensor technologies for the on-site detection of organophosphorus compounds like this compound in environmental samples.

Electrochemical Sensors have shown great promise due to their simplicity, fast response, and high sensitivity. nih.gov Non-enzymatic electrochemical sensors are being developed using various nanomaterials to enhance their performance. rsc.org For example, sensors based on zirconia (ZrO₂) nanoparticles have been shown to selectively bind to the phosphate group of organophosphorus compounds, allowing for their electrochemical detection through techniques like square-wave voltammetry. acs.org The use of nanomaterials such as metal-organic frameworks (MOFs), carbon nanotubes, and graphene can also serve as electrocatalysts or recognition elements to improve the sensor's sensitivity and selectivity. nih.gov

Colorimetric Sensors offer a visual and often instrument-free detection method. These sensors typically rely on a chemical reaction or interaction that produces a color change in the presence of the target analyte. rsc.org For instance, paper-based colorimetric sensor arrays have been developed using gold and silver nanoparticles modified with specific chemical probes. nih.gov The interaction between the organophosphorus compound and the nanoparticles induces a change in their color, providing a qualitative or semi-quantitative result that can be observed with the naked eye or a simple camera. nih.govmdpi.com

Fluorescent Chemosensors are another class of optical sensors that offer high sensitivity. mdpi.com These sensors utilize fluorescent molecules (chemosensors) whose light-emitting properties are altered upon interaction with the target organophosphorus compound. nih.gov This can manifest as either a decrease in fluorescence intensity ("turn-off" sensor) or an increase ("turn-on" sensor). mdpi.commdpi.com The design of chemosensors with high selectivity for specific organophosphorus compounds over other potential interferents is an active area of research. nih.gov Some fluorescent sensors are designed to detect mimics of highly toxic nerve agents, which share structural similarities with organophosphorus pesticides. dntb.gov.uarsc.org

Table 2: Overview of Novel Sensor Technologies for Organophosphorus Compound Detection

Sensor Type Principle Key Materials/Components Example Analytes Detection Limit
Electrochemical Sensor Measures changes in electrical properties (e.g., current, potential) upon interaction with the analyte. chemijournal.com Zirconia (ZrO₂) nanoparticles, gold electrodes, carbon nanotubes, metal-organic frameworks (MOFs). nih.govacs.org Methyl parathion 1-3 ng/mL. acs.org
Colorimetric Sensor A visible color change occurs due to a chemical reaction or interaction with the analyte. nih.gov Gold and silver nanoparticles, L-arginine, quercetin, polyglutamic acid. nih.gov Carbaryl, paraoxon, parathion, malathion, diazinon, chlorpyrifos. nih.gov Varies by analyte.
Fluorescent Chemosensor Change in fluorescence intensity (quenching or enhancement) upon binding to the analyte. mdpi.com Platinum complexes, rhodamine derivatives, spirobenzopyran systems. dntb.gov.uamdpi.com Diethyl chlorophosphate (DCP - a nerve agent mimic). dntb.gov.ua In the µM range. rsc.org
Photoelectrochemical Sensor Utilizes light to induce a measurable electrical signal related to the analyte concentration. nih.gov Nanometer-sized titania, screen-printed electrodes. nih.gov Dichlofenthion 2.0 nmol/L. nih.gov

Environmental Chemistry and Abiotic/biotic Fate of Cyclohexylmethyl Dimethyl Phosphate Excluding Human/ecotoxicity

Occurrence and Distribution in Non-Biological Environmental Compartments (Water, Soil, Air)

No data are available on the detection or concentration of cyclohexylmethyl dimethyl phosphate (B84403) in water, soil, or air. Environmental monitoring studies that screen for a broad range of OPEs have not reported its presence.

Abiotic Environmental Degradation Pathways

The processes by which cyclohexylmethyl dimethyl phosphate might break down in the environment through non-biological means have not been investigated.

There are no studies on the hydrolysis rate or products of this compound in aqueous environments.

The potential for sunlight to degrade this compound in the atmosphere or in water has not been researched.

Information regarding the tendency of this compound to bind to soil and sediment particles, or its mobility and potential to leach into groundwater, is not available.

Biotransformation by Environmental Microorganisms (excluding human/animal metabolism)

The transformation of this compound by microorganisms in the environment is an unstudied area.

There is no information on the specific bacteria or enzymatic pathways that might be involved in the degradation of this compound.

Table of Mentioned Compounds

Fungal Degradation Mechanisms

The fungal degradation of xenobiotics, including organophosphate compounds, is primarily an enzymatic process. Fungi, particularly from the phyla Ascomycota and Basidiomycota, have evolved complex enzymatic systems to break down a wide variety of organic molecules. nih.govnih.gov Key fungal genera with demonstrated capabilities to degrade organophosphates and cyclic hydrocarbons include Aspergillus, Penicillium, Trichoderma, and various white-rot fungi like Trametes versicolor. mdpi.comcsic.esmdpi.com

The initial attack on this compound by fungi is likely to involve one or more of the following enzymatic reactions:

Hydrolysis of the Phosphate Ester Bond: This is a common and critical step in the detoxification of organophosphate pesticides. oup.comoup.com Fungal hydrolases, specifically phosphotriesterases, can cleave the ester linkage between the phosphate group and the cyclohexylmethanol moiety. nih.govnih.gov This reaction would break the parent compound into dimethyl phosphate and cyclohexylmethanol. Species of Aspergillus and Trichoderma are known to produce such hydrolytic enzymes. oup.comresearchgate.net

Oxidation of the Cyclohexyl Ring: Fungi possess powerful oxidative enzymes, most notably cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes can hydroxylate the cyclohexyl ring at various positions, making it more water-soluble and susceptible to further degradation. nih.gov The hydroxylation can lead to the opening of the cyclohexyl ring. White-rot fungi, in particular, are well-equipped with extracellular ligninolytic enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) and intracellular CYPs that can oxidize aromatic and alicyclic structures. csic.esnih.gov

Dealkylation: Fungi can also remove the methyl groups from the phosphate ester through the action of enzymes like phosphatases or CYPs, a process known as dealkylation. nih.gov This would result in the formation of monomethyl cyclohexylmethyl phosphate and subsequently cyclohexylmethyl phosphate.

The degradation process is often a combination of these mechanisms, occurring sequentially. For instance, initial hydrolysis might be followed by the oxidation of the resulting cyclohexylmethanol. The specific pathway and the efficiency of degradation can vary significantly depending on the fungal species, environmental conditions (pH, temperature), and the presence of other carbon sources. mdpi.com

Table 1: Postulated Fungal Degradation Mechanisms for this compound

Mechanism Enzyme System Potential Fungal Genera Description
Phosphate Ester Hydrolysis Phosphotriesterases, EsterasesAspergillus, Penicillium, TrichodermaCleavage of the P-O-C bond, separating the dimethyl phosphate and cyclohexylmethanol moieties.
Cyclohexyl Ring Oxidation Cytochrome P450 Monooxygenases, Ligninolytic EnzymesTrametes, Ganoderma, PhanerochaeteIntroduction of hydroxyl groups onto the cyclohexyl ring, leading to ring cleavage.
O-Dealkylation Phosphatases, Cytochrome P450 MonooxygenasesAspergillus, TrichodermaRemoval of methyl groups from the phosphate ester.

Identification of Microbial Metabolites and Transformation Products

Based on the postulated degradation mechanisms, several metabolites and transformation products of this compound can be predicted. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

The primary metabolites would likely result from the initial enzymatic attack:

Dimethyl Phosphate (DMP): A direct product of the hydrolysis of the phosphate ester bond. nih.govdtic.mil DMP is a common metabolite of many organophosphate pesticides.

Cyclohexylmethanol: The other product of the initial hydrolysis. This alcohol can then serve as a substrate for further fungal metabolism.

Hydroxylated this compound: If oxidation of the cyclohexyl ring occurs prior to hydrolysis, various hydroxylated isomers of the parent compound would be formed.

Further degradation of these primary metabolites would lead to a cascade of transformation products:

Cyclohexanecarboxylic Acid: Fungi can oxidize cyclohexylmethanol first to cyclohexanecarbaldehyde and then to cyclohexanecarboxylic acid.

Ring-Cleavage Products: The oxidation of the cyclohexyl ring eventually leads to its opening, producing various aliphatic dicarboxylic acids such as adipic acid. The degradation pathway of cyclohexanone (B45756) by some Fusarium species is known to proceed through such intermediates. researchgate.net

Monomethyl Phosphate and Inorganic Phosphate: The breakdown of dimethyl phosphate by phosphatases would yield monomethyl phosphate and ultimately inorganic phosphate, which can be assimilated by the fungi as a nutrient source. oup.comnih.gov

Table 2: Predicted Microbial Metabolites and Transformation Products of this compound

Metabolite/Transformation Product Precursor Formation Pathway
Dimethyl PhosphateThis compoundHydrolysis
CyclohexylmethanolThis compoundHydrolysis
Hydroxylated this compoundThis compoundOxidation
Cyclohexanecarboxylic AcidCyclohexylmethanolOxidation
Adipic AcidCyclohexyl RingRing Fission
Monomethyl PhosphateDimethyl PhosphateDealkylation/Hydrolysis
Inorganic PhosphateMonomethyl Phosphate/Dimethyl PhosphateHydrolysis

Applications of Cyclohexylmethyl Dimethyl Phosphate As a Chemical Intermediate or Reagent Strictly Non Prohibited Uses

Utilization in Organic Synthesis as a Phosphorylating Agent or Equivalent

In organic synthesis, phosphorylation—the introduction of a phosphate (B84403) group into an organic molecule—is a critical transformation for the synthesis of a wide array of biologically and industrially important molecules. While specific studies detailing the use of cyclohexylmethyl dimethyl phosphate as a phosphorylating agent are not prominent, the presence of the cyclohexyl group is known to be advantageous in certain phosphorylation reactions. For instance, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate phosphate groups. The cyclohexyl moiety in this compound could similarly modulate the reactivity of the phosphate group, potentially offering advantages in terms of selectivity or reaction efficiency in specific synthetic contexts.

The general mechanism for phosphorylation using a phosphate ester like this compound would involve the nucleophilic attack of a hydroxyl group (from an alcohol, for example) on the phosphorus atom, leading to the displacement of one of the methoxy (B1213986) groups. The bulky cyclohexylmethyl group could play a role in directing the approach of the nucleophile, potentially leading to regioselective phosphorylation in complex molecules with multiple hydroxyl groups.

Role in the Synthesis of Other Organophosphorus Compounds

This compound can serve as a valuable precursor for the synthesis of a variety of other organophosphorus compounds. Through transesterification reactions, the methyl groups can be exchanged for other alkyl or aryl groups, leading to a diverse range of phosphate esters with different properties.

Furthermore, the phosphate ester can be converted into other classes of organophosphorus compounds. For example, reaction with appropriate reagents could transform the phosphate into a phosphonate (B1237965), phosphinate, or even a phosphine (B1218219) oxide, each with its own unique reactivity and applications. The presence of the cyclohexylmethyl group throughout these transformations would yield a family of organophosphorus compounds with this specific structural motif, which could be explored for various applications.

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagent(s)Potential Product ClassPotential Application of Product
This compoundAlcohol (R-OH), Acid/Base CatalystCyclohexylmethyl Alkyl/Aryl PhosphateIntermediate for other organophosphorus compounds
This compoundGrignard Reagent (R-MgX)Cyclohexylmethyl MethylphosphonateLigand synthesis, chemical intermediates
This compoundOrganolithium Reagent (R-Li)Cyclohexylmethylphosphine OxideMetal extraction, catalyst ligands

This table presents theoretical transformations based on the known reactivity of organophosphorus compounds.

This compound as a Precursor for Advanced Materials (e.g., specific polymers, non-flame retardant applications)

Organophosphorus compounds are widely incorporated into polymers to enhance various properties. While many applications focus on flame retardancy, phosphates can also be used to modify other characteristics such as thermal stability, adhesion, and processability.

This compound could be utilized as a reactive monomer or an additive in the synthesis of novel polymers. The phosphate group could be incorporated into the polymer backbone or as a pendant group. The bulky and hydrophobic cyclohexylmethyl group would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and solubility in organic solvents. For instance, its incorporation into polyesters or polyamides could lead to materials with enhanced thermal stability and modified surface properties, finding use in specialty coatings, adhesives, or high-performance engineering plastics where flame retardancy is not the primary objective.

Development of Novel Catalyst Systems Involving this compound Structure

The development of novel catalysts is a cornerstone of modern chemical research. Organophosphorus compounds, particularly phosphines and their derivatives, are ubiquitous as ligands in homogeneous catalysis. While this compound itself is not a phosphine, it can be a precursor to ligands containing the cyclohexylmethyl group.

The steric and electronic properties imparted by the cyclohexylmethyl group can be beneficial in catalyst design. A bulky ligand can create a specific steric environment around a metal center, influencing the selectivity of a catalytic reaction. By synthesizing phosphine ligands derived from this compound, it may be possible to develop new catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations. The performance of these catalysts would be directly influenced by the presence of the cyclohexylmethyl moiety, potentially leading to improved activity, selectivity, or catalyst lifetime.

Future Directions and Emerging Research Avenues for Cyclohexylmethyl Dimethyl Phosphate

Sustainable and Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry are increasingly central to the lifecycle of chemical compounds, from their creation to their disposal. For cyclohexylmethyl dimethyl phosphate (B84403), future research is anticipated to focus on developing more environmentally benign synthesis and degradation pathways.

Synthesis: Traditional organophosphate synthesis often involves hazardous reagents and produces significant waste. Future synthetic strategies will likely prioritize atom economy, the use of renewable feedstocks, and the avoidance of toxic solvents. nih.gov A key area of development could be the exploration of biocatalysis, using enzymes or whole-cell systems to construct the molecule under mild conditions, thereby reducing energy consumption and hazardous byproducts.

Degradation: The environmental persistence of some organophosphates is a significant concern. Research into the degradation of cyclohexylmethyl dimethyl phosphate will be crucial. Sustainable approaches may include:

Bioremediation: Utilizing microorganisms or their enzymes to break down the compound into non-toxic components is a promising green approach. Studies on other organophosphates have shown that microbial enzymes can effectively hydrolyze the phosphate ester bonds. acs.orgresearchgate.net

Photocatalysis: Advanced oxidation processes, such as photocatalysis using nanomaterials like titanium dioxide, could be explored for the efficient degradation of this compound in contaminated water or soil. researchgate.net

Hydrolytic Degradation: Investigating the compound's stability under various pH and temperature conditions will be fundamental to understanding its environmental fate and developing controlled degradation methods. researchgate.net

The following table illustrates typical degradation pathways and half-lives for related organophosphate compounds, suggesting potential areas for comparative study with this compound.

Degradation MethodRelated Compound ExampleTypical Half-lifePotential Research Focus for this compound
Microbial Degradation Dimethoate2.5 - 4 days (soil)Identification of microbial strains capable of metabolizing the cyclohexyl and dimethyl phosphate moieties.
Chemical Hydrolysis (alkaline) DimethoatepH dependentDetermining the rate of hydrolysis at various pH levels to predict environmental persistence. researchgate.net
Photocatalysis Triphenyl PhosphateVaries with conditionsEfficacy of different photocatalysts and light sources for complete mineralization.

This table is illustrative and based on data for related organophosphate compounds.

Integration of Advanced Analytical Techniques for Enhanced Understanding

A thorough understanding of any chemical compound requires robust analytical methods for its detection and characterization. For this compound, the development and application of advanced analytical techniques will be essential for future research in synthesis, degradation, and environmental monitoring.

Key analytical techniques that will likely be integral to future studies include:

Chromatography-Mass Spectrometry (GC-MS/LC-MS): These hyphenated techniques are the gold standard for the separation, identification, and quantification of organophosphates and their metabolites in complex matrices like soil, water, and biological tissues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR will be indispensable for the structural elucidation of this compound and its transformation products during synthesis and degradation studies.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the presence of key functional groups and to study the interactions of the compound with surfaces, which is relevant for understanding its environmental behavior.

The table below outlines the primary applications of these techniques in the context of this compound research.

Analytical TechniquePrimary ApplicationPotential Research Questions
GC-MS Quantification in environmental samplesWhat are the levels of this compound in industrial effluent or agricultural runoff?
LC-MS/MS Identification of degradation productsWhat are the primary metabolites of this compound in soil and water?
31P NMR Reaction monitoring and structural analysisHow does the phosphorus environment change during synthetic reactions or enzymatic degradation?
FTIR Surface interaction studiesHow does this compound adsorb onto soil particles or other materials?

This table outlines potential applications of standard analytical techniques to the study of this compound.

Predictive Modeling and Machine Learning in Reaction and Environmental Fate Studies

In recent years, computational methods have become powerful tools in chemical research. Predictive modeling and machine learning offer the potential to accelerate the understanding of this compound's properties and environmental impact, even with limited experimental data.

Future research in this area could include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the physicochemical properties, environmental fate (e.g., soil sorption, biodegradability), and potential toxicity of this compound based on its molecular structure.

Machine Learning for Reaction Optimization: Employing machine learning algorithms to analyze reaction data and predict optimal conditions for the sustainable synthesis of the compound, maximizing yield and minimizing byproducts. researchgate.netarxiv.org

Environmental Fate Modeling: Using computational models to simulate the transport, distribution, and persistence of this compound in various environmental compartments, helping to predict its potential for long-range transport or accumulation. mdpi.com

The following table presents examples of how machine learning models are being applied to other organophosphates, suggesting a roadmap for this compound.

Machine Learning ApplicationModel TypePredicted EndpointRelevance for this compound
Toxicity Prediction Random Forest, Support Vector MachinesAcute toxicity, neurotoxicityEarly-stage hazard assessment to guide safer-by-design principles. nih.gov
Biodegradability Prediction Inductive Learning, Neural NetworksRate and extent of biodegradationPrioritizing research on the most likely degradation pathways. mdpi.com
Reaction Yield Prediction Recurrent Neural Networks (RNN)Synthetic reaction yieldOptimizing synthesis to be more efficient and sustainable. arxiv.org

This table is based on the application of machine learning to the broader class of organophosphates.

Exploration of Novel Chemical Functions and Non-Toxicological Applications in Specialized Chemical Fields

While many organophosphates are known for their biological activity, they also possess unique chemical properties that make them suitable for a range of industrial and specialized applications. wikipedia.org A significant future research direction for this compound will be to explore its potential non-toxicological functions, moving beyond the traditional scope of organophosphate applications.

Potential areas of exploration include:

Flame Retardants: Organophosphates are widely used as flame retardants in polymers and textiles. wikipedia.org The presence of the bulky cyclohexyl group in this compound might impart unique properties such as lower volatility or enhanced compatibility with certain polymer matrices.

Plasticizers: The ester nature of the compound suggests it could function as a plasticizer, a substance added to materials to increase their flexibility and durability. Its specific structure could offer advantages in specialty polymers.

Lubricant Additives and Hydraulic Fluids: The thermal stability and lubricity of organophosphates make them candidates for additives in lubricants and hydraulic fluids. wikipedia.org Research could assess the performance of this compound under extreme temperature and pressure conditions.

Reagents in Organic Synthesis: The phosphate group can act as a leaving group or a directing group in various chemical reactions. mdpi.com Future research could explore the utility of this compound as an intermediate or reagent in the synthesis of other complex molecules. mdpi.com

The table below summarizes potential non-toxicological applications and the key properties that would need to be investigated.

Potential ApplicationKey Property to InvestigateRationale
Flame Retardant Thermal stability, char formationThe phosphorus content contributes to flame retardancy; the cyclohexyl group may enhance performance.
Plasticizer Glass transition temperature reduction, compatibilityThe ester structure can increase polymer flexibility.
Lubricant Additive Thermal and oxidative stability, anti-wear propertiesOrganophosphates can form protective films on metal surfaces.
Synthetic Reagent Reactivity of the phosphate groupThe phosphate moiety can be a versatile functional group in organic synthesis. mdpi.com

Q & A

Basic: What synthetic methodologies are recommended for cyclohexylmethyl dimethyl phosphate, and how can reaction yields be optimized?

Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting cyclohexylmethanol with dimethyl phosphorochloridate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., anhydrous dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions . For optimization, kinetic studies using in situ FTIR or NMR can monitor reaction progress, while column chromatography with silica gel or reverse-phase HPLC ensures high-purity isolation .

Advanced: How can ab initio computational methods clarify conformational dynamics and vibrational spectra of this compound?

Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model the gauche-gauche (g,g) and trans-gauche (t,g) conformers of the phosphate group, predicting vibrational modes (e.g., P=O stretching at 1250–1300 cm⁻¹) and coupling these with experimental Raman/IR data . Isotopic substitution (e.g., deuterated alkyl chains) aids in resolving overlapping peaks. For cyclohexylmethyl derivatives, torsional angles around the P–O–C bonds should be analyzed to assess steric effects from the cyclohexyl group, which may shift vibrational frequencies compared to simpler dimethyl phosphate analogs .

Basic: Which spectroscopic techniques are most reliable for structural validation of this compound?

Answer:

  • ³¹P NMR : Provides direct evidence of the phosphate ester environment, with chemical shifts typically between –0.5 to 2.5 ppm for dialkyl phosphates. Splitting patterns may reveal coupling with adjacent protons .
  • IR/Raman Spectroscopy : Asymmetric PO₂⁻ stretching (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹) confirm esterification .
  • Mass Spectrometry (ESI-MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.08 for C₉H₁₉O₄P) and detects fragmentation pathways .

Advanced: How should researchers address discrepancies in reported solubility and stability data for this compound?

Answer:
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or hydration states. Standardize testing via:

  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
  • Accelerated Stability Studies : Expose the compound to varying pH (2–12), temperatures (4–40°C), and UV light, followed by LC-MS quantification of degradation products .
  • Quantum Mechanical Calculations : Predict solvation free energies using COSMO-RS models to rationalize solvent interactions .

Basic: What purification strategies are effective for isolating this compound from complex mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate unreacted alcohol or acid byproducts using ethyl acetate/water partitioning.
  • Flash Chromatography : Employ gradient elution (hexane:ethyl acetate 9:1 to 1:1) on silica gel, monitoring fractions via TLC (Rf ~0.3–0.5) .
  • Recrystallization : Use a mixed solvent system (e.g., dichloromethane:pentane) to obtain crystalline product, verified by melting point (mp ~45–50°C) .

Advanced: Can molecular dynamics (MD) simulations predict interactions between this compound and lipid bilayers or proteins?

Answer:
MD simulations (e.g., GROMACS with CHARMM36 force field) can model:

  • Membrane Permeability : Insert the compound into a POPC bilayer to calculate free energy profiles and diffusion coefficients.
  • Protein Binding : Dock this compound into phosphodiesterase active sites using AutoDock Vina, followed by binding energy analysis .
  • Solvent Accessibility : Compare radial distribution functions (RDFs) of water around the phosphate group to assess hydration dynamics .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
  • Waste Disposal : Collect in halogenated solvent waste containers, adhering to EPA guidelines .

Advanced: How does the cyclohexylmethyl substituent influence the hydrolytic degradation kinetics of dimethyl phosphate esters?

Answer:
The bulky cyclohexyl group sterically hinders nucleophilic attack on the phosphorus center, slowing hydrolysis compared to methyl or ethyl analogs. To quantify:

  • pH-Rate Profiling : Conduct kinetic studies at pH 1–13, monitoring phosphate release via malachite green assay.
  • Transition-State Modeling : Use DFT to compare activation energies for hydroxide-ion attack on substituted vs. unsubstituted esters .
  • Isotope Effects : Compare hydrolysis rates of ¹⁸O-labeled compounds to infer mechanistic pathways (e.g., associative vs. dissociative) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.